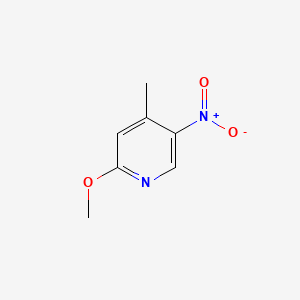

2-Methoxy-4-methyl-5-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52457. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-4-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-7(12-2)8-4-6(5)9(10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNQRLCFAHKFLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287773 | |

| Record name | 2-methoxy-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-90-1 | |

| Record name | 6635-90-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methoxy-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-4-methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-4-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-Methoxy-4-methyl-5-nitropyridine, a key heterocyclic building block in modern organic synthesis. The content herein is structured to deliver not just data, but also field-proven insights into its synthesis, characterization, and potential applications, grounded in established scientific principles.

Core Molecular Attributes and Physical Properties

This compound, with the CAS number 6635-90-1, is an organic compound featuring a pyridine ring substituted with a methoxy, a methyl, and a nitro group. This unique arrangement of functional groups imparts specific reactivity and physical characteristics that are pivotal for its role as a versatile chemical intermediate.

The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the pyridine core creates a molecule with distinct electronic properties, influencing its reactivity in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₃ | |

| Molecular Weight | 168.15 g/mol | |

| CAS Number | 6635-90-1 | |

| Appearance | Orange solid | [1] |

| Melting Point | 70-82 °C | [1] |

| Boiling Point | Not available at standard pressure. | |

| Solubility | Soluble in ethyl acetate and methanol. | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is reliably achieved through the nucleophilic aromatic substitution of a suitable precursor, typically 2-chloro-4-methyl-5-nitropyridine, with sodium methoxide. This reaction is a cornerstone for accessing this valuable intermediate.

Causality Behind Experimental Choices

The choice of an absolute methanol as the solvent is critical; it not only serves as the source of the methoxide nucleophile upon reaction with sodium but also provides a polar medium to facilitate the dissolution of the reactants. The reaction is initiated at 0°C to control the initial exothermicity of the reaction between sodium and methanol. Allowing the reaction to proceed at room temperature ensures the completion of the nucleophilic substitution. The subsequent workup involving an aqueous wash and extraction with ethyl acetate is designed to remove inorganic byproducts and isolate the desired organic product.

Step-by-Step Synthesis Protocol

A robust and high-yielding synthesis protocol is detailed below:[1]

-

Preparation of Sodium Methoxide: To a stirred solution of absolute methanol (75 ml) at 0°C, add sodium metal (2.30 g, 100 mmol) in portions.

-

Nucleophilic Substitution: To the freshly prepared sodium methoxide solution, rapidly add a solution of 2-chloro-4-methyl-5-nitropyridine (4.50 g, 26.07 mmol) in absolute methanol (15 ml) dropwise.

-

Reaction Completion: Stir the resulting dark-colored solution at room temperature for 30 minutes.

-

Isolation of Crude Product: Concentrate the reaction mixture to a solid by evaporation under reduced pressure.

-

Aqueous Work-up: Dissolve the solid in water (25 ml) and adjust the pH to 6 with concentrated HCl.

-

Extraction: Extract the aqueous mixture with ethyl acetate (2 x 25 ml).

-

Final Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure to yield the final product.

This protocol consistently yields this compound as an orange solid with a high purity (98% yield reported).[1]

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. The following data provides a benchmark for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆): The proton NMR spectrum provides distinct signals for the aromatic protons and the methyl and methoxy groups.[1]

-

δ 8.94 (s, 1H, Ar-H)

-

δ 6.97 (s, 1H, Ar-H)

-

δ 3.99 (s, 3H, -OCH₃)

-

δ 2.58 (s, 3H, -CH₃)

-

Mass Spectrometry (MS)

The low-resolution mass spectrum (LRMS) shows a prominent molecular ion peak and characteristic fragmentation patterns.[1]

-

m/z (relative intensity):

-

168 (M⁺, 98%)

-

167 (100%)

-

151 (34%)

-

138 (24%)

-

80 (17%)

-

The base peak at m/z 167 likely corresponds to the loss of a hydrogen atom. The fragment at m/z 151 suggests the loss of a hydroxyl radical, potentially after rearrangement, or the loss of a methyl group from the methoxy. The peak at m/z 138 could arise from the loss of NO.

Caption: Key fragmentation pathways of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key vibrational modes:

-

~1550-1475 cm⁻¹ and ~1360-1290 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the nitro group.[2]

-

~1600-1400 cm⁻¹: Aromatic C=C and C=N stretching vibrations of the pyridine ring.[2]

-

~1320-1000 cm⁻¹: C-O stretching vibrations of the methoxy group.[2]

Chemical Reactivity and Applications in Drug Development

The strategic placement of the functional groups on the pyridine ring makes this compound a valuable precursor for more complex molecules.

Key Reactive Sites

-

Nitro Group Reduction: The nitro group is readily reduced to an amino group (e.g., using catalytic hydrogenation), providing a key handle for further derivatization, such as amide bond formation or the introduction of other functionalities. This transformation leads to the formation of 2-methoxy-4-methyl-5-aminopyridine, another important synthetic intermediate.

-

Nucleophilic Aromatic Substitution: The methoxy group can potentially be displaced by strong nucleophiles under forcing conditions, although this is less common than reactions involving the nitro group.

Sources

2-Methoxy-4-methyl-5-nitropyridine chemical structure and IUPAC name

An In-Depth Technical Guide to 2-Methoxy-4-methyl-5-nitropyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and fine chemical synthesis, this document delineates the compound's structural and chemical identity, a validated synthesis protocol, and its significant applications.

Core Chemical Identity and Structure

This compound is a substituted pyridine derivative characterized by the presence of a methoxy group at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position. The electronic properties of these substituents—the electron-donating methoxy group and the electron-withdrawing nitro group—create a unique reactivity profile, making it a valuable building block in organic synthesis.[1]

IUPAC Name: this compound

Synonyms: 2-Methoxy-5-nitro-4-picoline[1]

Chemical Structure

The structural arrangement of the functional groups on the pyridine ring is fundamental to its chemical behavior.

Caption: 2D structure of this compound.

Key Chemical Identifiers

Precise identification is critical for procurement, regulatory compliance, and experimental reproducibility. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 6635-90-1 | [1][2][3][4] |

| Molecular Formula | C₇H₈N₂O₃ | [1][3] |

| Molecular Weight | 168.15 g/mol | [1] |

| PubChem CID | 243169 | [1][5] |

| SMILES String | COc1cc(C)c(cn1)=O | [2][3] |

| InChI Key | DJNQRLCFAHKFLZ-UHFFFAOYSA-N | [2] |

Synthesis Protocol: Nucleophilic Aromatic Substitution

The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 2-chloro-4-methyl-5-nitropyridine, with sodium methoxide. The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chloro substituent by the methoxide nucleophile.

Experimental Methodology

This protocol is adapted from established laboratory procedures.[6]

Materials:

-

2-chloro-4-methyl-5-nitropyridine (1.0 eq)

-

Sodium metal (3.8 eq)

-

Anhydrous Methanol (MeOH)

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄)

-

Concentrated Hydrochloric Acid (HCl)

-

Water (H₂O)

Step-by-Step Procedure:

-

Preparation of Sodium Methoxide: In a round-bottom flask equipped with a stir bar and under an inert atmosphere, dissolve sodium metal (2.30 g, 100 mmol) in anhydrous methanol (75 mL) at 0°C. This exothermic reaction generates a solution of sodium methoxide.

-

Nucleophilic Substitution: To the stirred sodium methoxide solution at 0°C, add a solution of 2-chloro-4-methyl-5-nitropyridine (4.50 g, 26.07 mmol) in anhydrous methanol (15 mL) dropwise.

-

Reaction Progression: Allow the resulting dark-colored solution to warm to room temperature and stir for 30 minutes.

-

Solvent Removal: Concentrate the reaction mixture to a solid residue by removing the methanol under reduced pressure.

-

Aqueous Workup: Redissolve the solid in water (25 mL). Adjust the pH of the aqueous mixture to 6 using concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 25 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

Product Isolation: The procedure yields this compound (4.30 g, 98% yield) as an orange solid.[6]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Physicochemical and Safety Data

Understanding the physical properties and safety profile is essential for handling, storage, and application.

Physical Properties

| Property | Value | Source(s) |

| Appearance | Off-white to yellow crystalline powder | [1] |

| Purity | ≥97-99.5% (GC) | [1][7] |

| Melting Point | 70-82 °C | [6] |

| Storage | Store at 0-8°C | [1] |

Safety Information

This compound is classified with the following hazards:

-

Hazard Classifications: Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Damage 1, STOT SE 3.

-

Signal Word: Danger.

-

Precautions: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.[7]

Applications in Research and Industry

This compound is not an end-product but a high-value intermediate. Its utility stems from the strategic placement of functional groups that allow for diverse chemical transformations.

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of complex, biologically active molecules.[1] The nitro group can be readily reduced to an amine, providing a key functional handle for further derivatization in the development of drug candidates, including potential anti-inflammatory and analgesic agents.[1]

-

Agrochemical Synthesis: The compound is utilized in the formulation of modern agrochemicals, such as herbicides and pesticides, where the substituted pyridine scaffold is a common feature.[1][8]

-

Organic Synthesis: In a broader context, it is a versatile reagent for constructing more complex heterocyclic systems.[1] The differential reactivity of its substituents allows for regioselective modifications, which is a cornerstone of modern synthetic strategy.

-

Material Science: There is emerging interest in using this compound and its derivatives in the development of advanced materials, including specialized polymers and coatings that require high chemical stability and specific electronic properties.[1][8]

References

-

This compound. AbacipharmTech-Global Chemical supplier. [Link]

-

Synthesis of this compound. PrepChem.com. [Link]

-

This compound | C7H8N2O3 | CID 243169. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. 6635-90-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | C7H8N2O3 | CID 243169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. This compound | 6635-90-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 2-Methoxy-5-nitropyridine|CAS 5446-92-4| Purity [benchchem.com]

2-Methoxy-4-methyl-5-nitropyridine CAS number 6635-90-1

An In-Depth Technical Guide to 2-Methoxy-4-methyl-5-nitropyridine (CAS: 6635-90-1)

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Versatile Pyridine Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of starting materials is paramount. This compound, a substituted pyridine derivative, represents a quintessential example of a high-value chemical intermediate.[1][2] Its architecture, featuring a pyridine core functionalized with strategically placed methoxy, methyl, and nitro groups, offers a confluence of reactivity and stability. This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals seeking to leverage this compound in complex molecular design. The presence of both an electron-donating methoxy group and a potent electron-withdrawing nitro group imparts a unique electronic character, making it a versatile scaffold for constructing more elaborate molecular structures.[1][3]

Core Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below, providing the essential data required for experimental design and quality control.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 6635-90-1 | [1][4][5][6][7] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | Off-white to yellow crystalline powder/solid | [1][8] |

| Melting Point | 70-72 °C / 77-82 °C | [9] |

| Purity | ≥97% | [1] |

| Synonyms | 2-Methoxy-5-nitro-4-picoline | [1][8] |

Spectroscopic Signature for Structural Verification

The identity and purity of this compound are unequivocally confirmed through spectroscopic analysis.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum provides a clear fingerprint of the molecule. Key chemical shifts are observed at δ 8.94 (s, 1H, proton at C6), 6.97 (s, 1H, proton at C3), 3.99 (s, 3H, methoxy protons), and 2.58 (s, 3H, methyl protons).[9] The singlet nature of the aromatic protons confirms their isolated positions on the pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The low-resolution mass spectrum (LRMS) shows a prominent molecular ion peak (M+) at m/z 168, consistent with the compound's molecular weight.[9] High-resolution mass spectrometry (HRMS) can be employed to confirm the exact molecular formula.[10][11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups. The spectrum will exhibit characteristic strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂), typically in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. Additional peaks will confirm the presence of C-O (methoxy) and aromatic C-H bonds.[10]

Synthesis Pathway: A Validated Protocol

The most common and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing effect of the nitro group activates the C2 position of the pyridine ring, facilitating the displacement of a leaving group, such as chloride, by a nucleophile.

Workflow for Nucleophilic Aromatic Substitution (SₙAr)

Caption: Key reactivity pathway of the title compound.

-

Reduction of the Nitro Group: The most significant transformation is the reduction of the nitro group to a primary amine (5-amino-2-methoxy-4-methylpyridine). [3][12]This is a foundational step in medicinal chemistry, as the resulting aniline derivative is a versatile precursor.

-

Causality: This reduction can be achieved using various standard conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂ in HCl). The choice of reagent depends on the presence of other sensitive functional groups in the molecule. The resulting amino group provides a nucleophilic site for forming amides, sulfonamides, ureas, and other functionalities common in bioactive molecules.

-

-

Influence of Methoxy and Methyl Groups: The electron-donating methoxy group not only participates in the SₙAr synthesis but also influences the electronic properties of the pyridine ring, which can affect subsequent reactions. [13]The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr) to reveal a hydroxypyridine if desired.

Applications in Research and Development

This compound is not an end product but a critical intermediate. Its value is realized in the synthesis of more complex, high-value molecules.

-

Pharmaceutical Development: The compound is a key building block in the synthesis of various pharmaceuticals. [1]The "nitro-to-amine" transformation is particularly crucial for creating scaffolds used in the development of anti-inflammatory and analgesic drugs. [1]The pyridine core is a well-established privileged structure in medicinal chemistry, and this intermediate provides an efficient entry point for its incorporation.

-

Agrochemical Synthesis: It is also utilized in the formulation of agrochemicals, including pesticides and herbicides. [1]The specific arrangement of substituents can be tailored to produce molecules with desired biological activity for crop protection.

-

Materials Science: While less common, its derivatives are explored for their potential in creating advanced materials, such as polymers and coatings, where specific electronic properties and chemical stability are required. [1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety.

-

Hazard Identification: this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation (Skin Irritant 2), can cause serious eye damage/irritation (Eye Damage 1), and may cause respiratory irritation (STOT SE 3). [14] * H-Statements: H302, H315, H318, H335 [14] * P-Statements (Precautionary): P261, P264, P280, P301+P312, P302+P352, P305+P351+P338

-

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood. [15][16] * Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. [15][17] * Avoid breathing dust. [15][16]Avoid contact with skin and eyes. [15] * Wash hands thoroughly after handling. [15][17]

-

-

Storage:

Conclusion

This compound (CAS 6635-90-1) is a strategically important intermediate whose value is defined by its synthetic versatility. Its well-characterized physicochemical properties, straightforward high-yield synthesis, and predictable reactivity make it a reliable building block for researchers in drug discovery and agrochemical development. The ability to readily convert the nitro group into a versatile amine handle is the cornerstone of its utility, providing a gateway to a vast chemical space of complex, functionalized pyridine derivatives. Proper understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe application in the laboratory.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved from AbacipharmTech. [Link]

-

Chemical Label. (n.d.). chemical label this compound. Retrieved from a chemical supplier. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis Landscape: The Role of 2-Methoxy-5-nitropyridine in Complex Organic Molecules. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). 2-METHOXY-5-NITRO-4-PICOLINE. Retrieved from HENAN SUNLAKE ENTERPRISE CORPORATION. [Link]

-

Market Research. (n.d.). 2-Methoxy-5-Nitropyridine (CAS: 5446-92-4) Market. Retrieved from a market analysis report. [Link]

-

University Course Material. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from a university website. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

Neuman, R. C. (n.d.). Chapter 5: Organic Spectrometry. Retrieved from a university website. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. market.us [market.us]

- 3. nbinno.com [nbinno.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. 2-METHOXY-5-NITRO-4-PICOLINE | 6635-90-1 [chemicalbook.com]

- 6. This compound | [frontierspecialtychemicals.com]

- 7. CAS 6635-90-1 | 4H54-1-8D | MDL MFCD03095075 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. 2-METHOXY-5-NITRO-4-PICOLINE, CasNo.6635-90-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 9. prepchem.com [prepchem.com]

- 10. lehigh.edu [lehigh.edu]

- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 12. 2-Methoxy-5-nitropyridine|CAS 5446-92-4| Purity [benchchem.com]

- 13. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemical-label.com [chemical-label.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Synthesis of 2-Methoxy-4-methyl-5-nitropyridine

An In-depth Technical Guide on the Nucleophilic Aromatic Substitution for the Synthesis of a Key Pharmaceutical Intermediate

Executive Summary

2-Methoxy-4-methyl-5-nitropyridine is a pivotal intermediate in the synthesis of a variety of high-value molecules within the pharmaceutical and agrochemical sectors.[1] Its molecular architecture, featuring strategically placed methoxy, methyl, and nitro groups on a pyridine scaffold, makes it a versatile building block for constructing more complex, biologically active compounds.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from its precursor, 2-chloro-4-methyl-5-nitropyridine. The core of this transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction. We will dissect the underlying chemical principles, provide a detailed and reproducible experimental protocol, and present the necessary data for validation, ensuring that researchers and drug development professionals can confidently replicate and scale this critical synthesis.

The Scientific Foundation: Understanding the SNAr Mechanism

The conversion of 2-chloro-4-methyl-5-nitropyridine to its methoxy analog is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SNAr mechanism proceeds via a distinct addition-elimination pathway.[2]

Pillar 1: The Pyridine Ring's Inherent Electrophilicity The pyridine ring's nitrogen atom is highly electronegative, which inductively withdraws electron density from the ring carbons. This effect is most pronounced at the C-2 (ortho) and C-4 (para) positions, rendering them electron-deficient and thus susceptible to attack by nucleophiles.[3][4]

Pillar 2: Activation by Electron-Withdrawing Groups For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs).[5][6] In our substrate, the nitro group (-NO₂) at the C-5 position serves as a powerful activating group. It significantly enhances the electrophilicity of the ring and, more importantly, stabilizes the negatively charged intermediate formed during the reaction.

Pillar 3: The Meisenheimer Intermediate The rate-determining step of this reaction is the initial attack of the nucleophile—in this case, the methoxide ion (CH₃O⁻)—on the C-2 carbon, which bears the chloride leaving group.[3] This attack temporarily disrupts the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's success. The negative charge is delocalized across the molecule, with resonance structures placing the charge on the electronegative oxygen atoms of the nitro group and the ring's nitrogen atom, providing substantial stabilization.[3][4]

Pillar 4: Expulsion of the Leaving Group In the final, rapid step, aromaticity is restored as the leaving group—the chloride ion (Cl⁻)—is expelled from the Meisenheimer complex, yielding the final product.[2]

The mechanism is visualized in the diagram below.

Caption: The SNAr reaction mechanism.

Field-Proven Experimental Protocol

This protocol is a robust, self-validating system designed for high yield and purity. The causality behind each step is explained to ensure a deep understanding of the process.

2.1. Reagents and Materials

| Reagent | Molecular Weight ( g/mol ) | Mass / Volume | Moles | Molar Eq. |

| 2-Chloro-4-methyl-5-nitropyridine | 172.56 | 4.50 g | 26.07 mmol | 1.0 |

| Sodium (Na) metal | 22.99 | 2.30 g | 100 mmol | 3.8 |

| Absolute Methanol (CH₃OH) | 32.04 | 90 mL (total) | - | - |

| Water (H₂O) | 18.02 | 25 mL | - | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - | - |

| Ethyl Acetate (EtOAc) | 88.11 | 50 mL (2x25) | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |

Data derived from a standard literature procedure.[7]

2.2. Safety Precautions

-

Sodium Metal: Extremely reactive with water and alcohols. Handle under an inert atmosphere (nitrogen or argon) away from moisture. The reaction with methanol is highly exothermic and produces flammable hydrogen gas.

-

Methanol: Flammable and toxic. Use in a well-ventilated fume hood.

-

Chlorinated/Nitrated Aromatics: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

2.3. Step-by-Step Methodology

The entire experimental workflow is summarized in the following diagram.

Caption: The experimental synthesis workflow.

-

Preparation of Sodium Methoxide: To a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 75 mL of absolute methanol.[7] Cool the flask to 0°C in an ice-water bath. Causality: Cooling is critical to control the highly exothermic reaction between sodium and methanol. Carefully add the sodium metal (2.30 g) in small pieces to the stirred methanol. Allow the sodium to react completely until it is fully dissolved.

-

The Substitution Reaction: In a separate beaker, dissolve the 2-chloro-4-methyl-5-nitropyridine (4.50 g) in 15 mL of absolute methanol.[7] Add this solution dropwise to the freshly prepared, cold sodium methoxide solution. A dark color will develop. Causality: Using a significant excess of sodium methoxide (3.8 eq.) ensures the reaction goes to completion by Le Châtelier's principle.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.[7]

-

Isolation and Work-up:

-

Concentrate the reaction mixture to dryness using a rotary evaporator to obtain a solid residue.[7]

-

Add 25 mL of water to the solid and stir until it dissolves.[7]

-

Carefully adjust the pH of the aqueous mixture to ~6 using concentrated HCl.[7] Causality: This step neutralizes any remaining sodium methoxide, preventing it from interfering with the subsequent extraction.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 25 mL).[7]

-

-

Purification and Characterization:

Product Validation and Characterization

A successful synthesis is validated by confirming the identity and purity of the final product. The expected yield is approximately 98% (4.30 g).[7]

| Property | Expected Value |

| Appearance | Orange Solid |

| Melting Point | 70-72°C |

| ¹H NMR (DMSO-d₆) | δ 8.94 (s, 1H), 6.97 (s, 1H), 3.99 (s, 3H), 2.58 (s, 3H) |

| LRMS (m/z) | 168 (M⁺, 98), 167 (100) |

Characterization data sourced from PrepChem.[7]

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a highly efficient and reliable transformation. By understanding the core principles of SNAr reactions—namely ring activation, intermediate stabilization, and the roles of the nucleophile and leaving group—researchers can confidently execute this protocol. The detailed methodology and validation data provided in this guide serve as a complete resource for the production of this valuable chemical intermediate, empowering further innovation in drug discovery and development.

References

-

Synthesis of this compound. PrepChem.com. [Link]

-

The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Infoscience, EPFL. [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

-

Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. [Link]

-

nucleophilic aromatic substitutions. YouTube. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

-

REACTIONS OF NITROPYRIDINES WITH NUCLEOPHILES: SUBSTITUTION, ADDITION, CYCLOADDITION. ResearchGate. [Link]

-

Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Chemistry Stack Exchange. [Link]

Sources

Spectroscopic Characterization of 2-Methoxy-4-methyl-5-nitropyridine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methoxy-4-methyl-5-nitropyridine, a key intermediate in medicinal chemistry and materials science. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this compound. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this molecule.

Introduction

This compound (C₇H₈N₂O₃, Molecular Weight: 168.15 g/mol ) is a substituted pyridine derivative with significant potential in organic synthesis.[1] Its functional groups—a methoxy group, a methyl group, and a nitro group—on the pyridine ring create a unique electronic and structural environment, making spectroscopic analysis a critical tool for its identification and characterization. This guide will explore the causality behind the observed spectroscopic data, providing a comprehensive reference for laboratory applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) exhibits four distinct singlets, consistent with its structure.[2]

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆ [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.94 | Singlet | 1H | H-6 |

| 6.97 | Singlet | 1H | H-3 |

| 3.99 | Singlet | 3H | -OCH₃ |

| 2.58 | Singlet | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum:

The downfield chemical shift of the proton at 8.94 ppm is attributed to the H-6 proton, which is significantly deshielded by the anisotropic effect of the pyridine nitrogen and the electron-withdrawing nitro group at the adjacent C-5 position. The proton at 6.97 ppm is assigned to H-3, which is in a more electron-rich environment compared to H-6. The singlets at 3.99 ppm and 2.58 ppm are readily assigned to the methoxy (-OCH₃) and methyl (-CH₃) protons, respectively. The absence of any splitting for all signals confirms the lack of adjacent protons to the observed nuclei.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |

| ~160-165 | C-2 | Attached to electronegative oxygen and adjacent to nitrogen. |

| ~150-155 | C-4 | Attached to a methyl group and influenced by the adjacent nitro group. |

| ~140-145 | C-6 | Deshielded by the adjacent nitrogen and nitro group. |

| ~135-140 | C-5 | Attached to the electron-withdrawing nitro group. |

| ~105-110 | C-3 | Shielded by the ortho-methoxy group. |

| ~55-60 | -OCH₃ | Typical range for a methoxy group attached to an aromatic ring. |

| ~15-20 | -CH₃ | Typical range for a methyl group attached to an aromatic ring. |

Experimental Protocol for NMR Spectroscopy: [2]

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be properly tuned and shimmed to ensure high resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse program should be used to obtain a spectrum with singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the alkyl and methoxy groups.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2950-2850 | Aliphatic C-H (-CH₃, -OCH₃) | Stretching |

| ~1600-1580 | Pyridine Ring C=N, C=C | Stretching |

| ~1550-1500 | NO₂ | Asymmetric Stretching |

| ~1350-1300 | NO₂ | Symmetric Stretching |

| ~1250-1200 | Aryl-O-CH₃ | Asymmetric C-O Stretching |

| ~1050-1000 | Aryl-O-CH₃ | Symmetric C-O Stretching |

Interpretation of the IR Spectrum:

The most prominent and diagnostic peaks in the IR spectrum would be the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. The presence of the pyridine ring will be confirmed by the C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methoxy groups will appear in their characteristic regions. The C-O stretching of the methoxy group provides further structural confirmation.

Experimental Protocol for IR Spectroscopy (Solid Sample):

As this compound is a solid, the following protocol for acquiring an IR spectrum using the KBr pellet method is recommended.

-

Sample Preparation: Grind a small amount (1-2 mg) of the sample with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be run first for automatic subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Table 4: Mass Spectrometry Data for this compound [2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 168 | 98 | [M]⁺ (Molecular Ion) |

| 167 | 100 | [M-H]⁺ |

| 151 | 34 | [M-OH]⁺ or [M-NH]⁺ |

| 138 | 24 | [M-NO]⁺ or [M-CH₂O]⁺ |

| 80 | 17 | Further fragmentation |

Interpretation of the Mass Spectrum:

The mass spectrum shows a strong molecular ion peak [M]⁺ at m/z 168, which corresponds to the molecular weight of this compound.[2] The base peak at m/z 167 is likely due to the loss of a hydrogen atom. The fragment at m/z 151 could result from the loss of a hydroxyl radical, potentially after rearrangement, or the loss of an NH group. The peak at m/z 138 corresponds to the loss of a neutral molecule of nitric oxide (NO) or formaldehyde (CH₂O). Further fragmentation leads to the smaller ion at m/z 80.

Caption: Proposed fragmentation pathway for this compound.

Experimental Protocol for GC-MS:

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).

-

GC Separation: Inject the sample into the GC system equipped with an appropriate capillary column. The oven temperature program should be optimized to ensure good separation from any impurities.

-

MS Detection: The eluting compounds are introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating fragment ions. The mass analyzer scans a range of m/z values to produce the mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the characterization of this compound. The ¹H NMR, predicted ¹³C NMR, expected IR, and MS data are all consistent with the proposed molecular structure. The detailed experimental protocols offer a reliable starting point for researchers to obtain high-quality spectroscopic data for this and related compounds. This guide serves as an authoritative resource, grounded in established spectroscopic principles, to support the work of scientists in the field of drug development and organic synthesis.

References

-

PrepChem. Synthesis of this compound. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Methoxy-4-methyl-5-nitropyridine in Organic Solvents

This technical guide provides a comprehensive exploration of the solubility characteristics of 2-Methoxy-4-methyl-5-nitropyridine. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document furnishes researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally determining its solubility in a range of common organic solvents. By integrating theoretical principles with actionable experimental protocols, this guide serves as an essential resource for leveraging this compound in synthesis, formulation, and various research applications.

Physicochemical Profile and Structural Insights into Solubility

This compound is a substituted pyridine derivative with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol .[1][2] It typically presents as a solid, with a melting point reported in the range of 77-82 °C.[1] The solubility of this compound is dictated by the interplay of its constituent functional groups: the pyridine ring, a methoxy group, a methyl group, and a nitro group.

The pyridine ring itself imparts a degree of polarity to the molecule.[3] The electron-donating methoxy and methyl groups, along with the strongly electron-withdrawing nitro group, create a complex electronic environment that influences its intermolecular interactions. As a class of compounds, nitropyridines are generally characterized as being insoluble in water but soluble in organic solvents such as ether and carbon tetrachloride.[4] Synthesis procedures for this compound indicate its solubility in methanol and ethyl acetate, as these are used in its preparation and extraction.[5] A deeper, predictive understanding of its solubility across a broader range of solvents can be achieved through the application of theoretical models such as Hansen Solubility Parameters.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[6] For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful tool.[7][8] The HSP framework dissects the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Representing the energy from hydrogen bonds.

Each solvent and solute can be characterized by a unique set of these three parameters, which can be treated as coordinates in a three-dimensional "Hansen space". The closer the coordinates of a solute and a solvent are in this space, the more likely the solute is to dissolve. This proximity is quantified by the Hansen solubility parameter distance (Ra), calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A sphere of a certain radius (R₀), known as the interaction radius, is defined around the solute's HSP coordinates. Solvents with HSP coordinates falling within this sphere are predicted to be good solvents for that solute.

Caption: Hansen Solubility Sphere for predicting solubility.

While the HSP for this compound are not published, they can be determined experimentally. This involves conducting simple solubility tests ("good" or "poor" solvent) in a range of solvents with known HSPs. This data is then processed using specialized software to calculate the HSP and interaction radius of the solute. Below is a table of HSP for a selection of common organic solvents.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.3 | 0.0 | 0.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

Data compiled from various sources.

Experimental Determination of Quantitative Solubility

Given the absence of published quantitative data, experimental determination is paramount for any application requiring precise solubility values. The following are detailed protocols for two robust methods.

Equilibrium Solubility Determination (Shake-Flask Method)

This is a definitive method for determining the thermodynamic equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE).

-

Solvent Evaporation and Gravimetric Analysis: Transfer the filtered aliquot to a pre-weighed container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Quantification: Once the solvent is completely removed, re-weigh the container. The mass of the dissolved solid is the difference between the final and initial weights.

-

Calculation: The solubility can then be expressed in various units, such as g/100 mL or mol/L.

The causality behind this method lies in achieving a true thermodynamic equilibrium between the dissolved and undissolved solute. The extended equilibration and sedimentation times are critical for ensuring the solution is genuinely saturated and that no suspended microparticles are included in the analyzed sample.

High-Throughput Solubility Determination using UV/Vis Spectroscopy

This method is faster than the gravimetric method and is suitable for screening multiple solvents, provided the compound has a chromophore that absorbs in the UV-visible range.

Protocol:

-

Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across the UV-visible spectrum to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a known volume of the solvent.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the shake-flask method (steps 1 and 2).

-

After equilibration, filter the solution to remove undissolved solid.

-

Carefully dilute a known volume of the clear filtrate with the solvent to an extent that the absorbance falls within the linear range of the calibration curve.

-

-

Calculation:

-

Measure the absorbance of the diluted solution at λmax.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

This method's reliability hinges on the adherence to Beer-Lambert's Law, which establishes a linear relationship between absorbance and concentration for a given substance at a specific wavelength. The creation of a robust calibration curve is therefore a critical self-validating step in this protocol.

Caption: Experimental workflows for solubility determination.

Qualitative Solubility Profile

Based on synthesis and purification procedures, the following qualitative solubility information for this compound can be inferred:

| Solvent | Solubility Description | Rationale/Source |

| Methanol | Soluble | Used as a solvent in its synthesis.[5] |

| Ethyl Acetate | Soluble | Used as an extraction solvent.[5] |

| Water | Insoluble | General characteristic of nitropyridines and implied by extraction from an aqueous mixture.[4][5] |

Conclusion

References

- Hansen, C. M. (1967). Hansen solubility parameters: A user's handbook. CRC press. [Link not available]

-

Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. Retrieved from [Link]

-

Hansen Solubility Parameters (HSP). Adscientis. Retrieved from [Link]

-

Harnessing Hansen Solubility Parameters to Predict Organogel Formation. ResearchGate. Retrieved from [Link]

-

Pencil and Paper Estimation of Hansen Solubility Parameters. PMC. Retrieved from [Link]

-

Hansen Solubility Parameters. Kinam Park, Purdue University. Retrieved from [Link]

-

Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. Retrieved from [Link]

-

Hansen Solubility Parameters. hansen-solubility.com. Retrieved from [Link]

-

The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Retrieved from [Link]

-

Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC. Retrieved from [Link]

-

This compound | C7H8N2O3 | CID 243169. PubChem. Retrieved from [Link]

-

Synthesis of this compound. PrepChem.com. Retrieved from [Link]

-

2-Methoxy-5-nitropyridine | CAS#:5446-92-4. Chemsrc. Retrieved from [Link]

-

This compound (C7H8N2O3). PubChemLite. Retrieved from [Link]

-

This compound. AbacipharmTech-Global Chemical supplier. Retrieved from [Link]

-

2-Methoxy-5-Nitropyridine (CAS: 5446-92-4) Market. LinkedIn. Retrieved from [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved from [Link]

-

This compound >98.0%(GC) 1g. Laboratorium Discounter. Retrieved from [Link]

-

2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471. PubChem. Retrieved from [Link]

-

5-Ethyl-2-methylpyridine. Wikipedia. Retrieved from [Link]

-

c5sc02983j1.pdf. The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. 2-甲氧基-5-硝基-4-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. PubChemLite - this compound (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C7H8N2O3 | CID 243169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

The Ascendant Therapeutic Potential of Nitropyridine Derivatives: A Technical Guide to Their Biological Activities

Introduction: The Nitropyridine Scaffold - A Privileged Motif in Medicinal Chemistry

The pyridine ring, a foundational N-heterocycle, is a ubiquitous structural motif in a significant portion of FDA-approved drugs and biologically active molecules.[1][2][3] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a "privileged" scaffold in drug design.[1] The introduction of a nitro group onto this versatile ring system dramatically alters its physicochemical properties, creating a class of compounds known as nitropyridine derivatives. These derivatives have emerged as a focal point of intensive research, demonstrating a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][]

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, facilitating nucleophilic substitution reactions and serving as a synthetic handle for the generation of diverse and complex molecular architectures.[1][5] This synthetic tractability, coupled with their inherent biological activities, positions nitropyridine derivatives as highly promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the multifaceted biological activities of nitropyridine derivatives, delving into their mechanisms of action, supported by experimental evidence and established protocols.

Anticancer Activities: Targeting the Hallmarks of Malignancy

Nitropyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting activity against a broad spectrum of cancer cell lines.[6][7] Their mechanisms of action are diverse, often targeting key cellular processes essential for tumor growth and survival.

Mechanism of Action: Microtubule Destabilization

A prominent anticancer mechanism of certain nitropyridine analogues is the disruption of microtubule dynamics.[6][7] Microtubules are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with microtubule stability are a cornerstone of cancer chemotherapy.

Certain 3-nitropyridine analogues have been identified as potent microtubule-targeting agents.[6] These compounds have been shown to bind to the colchicine-binding site on tubulin, inhibiting tubulin polymerization.[6][7] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[6][7] X-ray crystallography studies have confirmed the interaction of these compounds with the colchicine site, providing a structural basis for their activity.[6]

Caption: Mechanism of microtubule destabilization by 3-nitropyridine derivatives.

Mechanism of Action: Enzyme Inhibition

Nitropyridine derivatives have also been identified as inhibitors of various enzymes that are crucial for cancer cell proliferation and survival.

-

Kinase Inhibition: Several pyridine-based compounds, including nitropyridine derivatives, act as multi-targeted kinase inhibitors.[8][9] For example, they can inhibit the vascular endothelial growth factor receptor (VEGFR), which is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[8] By suppressing VEGFR signaling, these compounds can inhibit tumor growth and metastasis.[8]

-

Human Carbonic Anhydrase Inhibition: Certain pyridine derivatives have shown potent inhibitory activity against human carbonic anhydrase IX, an enzyme overexpressed in many tumors and involved in pH regulation and tumor progression.[7]

-

Isocitrate Dehydrogenase 2 (IDH2) Inhibition: Specific 2,4,6-trisubstituted pyridine derivatives have demonstrated excellent inhibitory activity against mutant isocitrate dehydrogenase 2 (IDH2), an enzyme implicated in certain cancers.[10]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, A549) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The nitropyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activities: A Broad Spectrum of Efficacy

Nitropyridine derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.[1][11]

Mechanism of Action: Disruption of Cellular Processes

The antimicrobial action of nitropyridine derivatives is often attributed to the nitro group, which can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates.[12] These reactive species can covalently bind to and damage critical biomolecules such as DNA, leading to cell death.[12]

Furthermore, nitropyridine-containing metal complexes have shown enhanced antimicrobial activity compared to the ligands alone.[1] These complexes can exhibit activity comparable to commercial antibiotics like ciprofloxacin.[1]

Spectrum of Activity

Nitropyridine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.

-

Antibacterial Activity: Activity has been reported against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli.[1] Some derivatives have shown greater effectiveness against Gram-negative bacteria.[1]

-

Antifungal Activity: Notable activity has been observed against Candida albicans, Candida glabrata, and Candida tropicalis.[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology (Broth Microdilution Method):

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The nitropyridine derivative is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Activities: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Nitropyridine derivatives have emerged as potential anti-inflammatory agents by targeting key mediators of the inflammatory process.[13][14][15]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of nitropyridine derivatives are linked to their ability to modulate the production of pro-inflammatory cytokines and enzymes.

-

Inhibition of Cytokine Production: Certain pyridine derivatives have been shown to significantly reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[13][16]

-

Modulation of Signaling Pathways: The anti-inflammatory activity can be mediated through the downregulation of the TLR4/NF-κB signaling pathway, a key regulator of the inflammatory response.[13]

-

Iron Chelation: Some hydroxy pyridine-4-one derivatives, which can be derived from nitropyridines, possess iron-chelating properties.[15] Since key inflammatory enzymes like cyclooxygenase (COX) are heme-dependent, iron chelation may contribute to their anti-inflammatory effects.[15]

Caption: Inhibition of the NF-κB inflammatory pathway by nitropyridine derivatives.

Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a widely used and reliable in vivo model for evaluating the anti-inflammatory activity of new compounds.

Methodology:

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The nitropyridine derivative or a standard anti-inflammatory drug (e.g., indomethacin) is administered intraperitoneally or orally to the animals.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (typically 1% in saline) is given into the right hind paw of the rats.

-

Paw Volume Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Quantitative Data Summary

The following tables summarize the reported biological activities of selected nitropyridine derivatives.

Table 1: Anticancer Activity of Selected Nitropyridine Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 3-Nitropyridine Analogues | Various | Not specified | Microtubule Targeting | [6] |

| Nitropyridine linked 4-arylidenethiazolidin-4-ones | MCF-7 (Breast) | 6.41 | Not specified | [17] |

| Nitropyridine linked 4-arylidenethiazolidin-4-ones | HepG2 (Liver) | 7.63 | Not specified | [17] |

| Pyridine-Ureas | MCF-7 (Breast) | 0.22 | VEGFR-2 Inhibition | [8] |

| 2,4,6-trisubstituted pyridine derivatives | Mutant IDH2 | 0.0546 | IDH2 Inhibition | [10] |

Table 2: Antimicrobial Activity of Selected Nitropyridine Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Phenolic derivative (98, R = 2-OH) | Bacillus subtilis | 62.5 | [1] |

| Phenolic derivative (98, R = 2-OH) | Candida krusei | 62.5 | [1] |

| N-hydroxy-pyridoxazinone (R = n-Bu) | Candida albicans | 62.5 | [1] |

| N-hydroxy-pyridoxazinone (R = n-Bu) | Enterococcus faecalis | 7.8 | [1] |

| N-hydroxy-pyridoxazinone (R = n-Bu) | Staphylococcus aureus | 31.2 | [1] |

Conclusion and Future Perspectives

Nitropyridine derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility allows for the generation of large libraries of analogues for structure-activity relationship (SAR) studies, paving the way for the optimization of their therapeutic properties. The diverse mechanisms of action, ranging from microtubule disruption in cancer to the inhibition of key inflammatory pathways, underscore their potential for addressing a multitude of unmet medical needs.

Future research should focus on elucidating the detailed molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic profiles, and evaluating their efficacy and safety in more advanced preclinical and clinical settings. The continued exploration of the nitropyridine scaffold is poised to yield a new generation of potent and selective therapeutic agents.

References

-

Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (n.d.). Retrieved from [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

-

3-nitropyridine analogues as novel microtubule-targeting agents - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Pyridine heterocycles: Compiling the anticancer capabilities - International Journal of Chemical Studies. (2023, July 25). Retrieved from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (n.d.). Retrieved from [Link]

-

Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - PMC - NIH. (n.d.). Retrieved from [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - NIH. (2022, March 16). Retrieved from [Link]

-

Pyridine derivatives 46a–50 reported as anti-inflammatory agents. - ResearchGate. (n.d.). Retrieved from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022, August 22). Retrieved from [Link]

-

Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Nitropyridines, Their Synthesis and Reactions - ResearchGate. (n.d.). Retrieved from [Link]

-

Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018, June 15). Retrieved from [Link]

-

The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis - MDPI. (n.d.). Retrieved from [Link]

-

A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity” - IJSDR. (n.d.). Retrieved from [Link]

-

Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC - NIH. (n.d.). Retrieved from [Link]

-

Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity - Annals of Medical and Health Sciences Research. (n.d.). Retrieved from [Link]

-

Nitropyridines: Synthesis and reactions - ResearchGate. (n.d.). Retrieved from [Link]

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - NIH. (2014, May 28). Retrieved from [Link]

-

New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (2017, December 1). Retrieved from [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub. (2022, June 14). Retrieved from [Link]

-

Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed. (n.d.). Retrieved from [Link]

-

Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed. (n.d.). Retrieved from [Link]

-

Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (n.d.). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemijournal.com [chemijournal.com]

- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A-to-Z Guide on 2-Methoxy-4-methyl-5-nitropyridine: Synthesis, Application, and Safety for Drug Development Professionals

Abstract

2-Methoxy-4-methyl-5-nitropyridine (CAS No. 6635-90-1) is a pivotal chemical intermediate, instrumental in the synthesis of a range of pharmaceutically active compounds. Its strategically positioned functional groups—the methoxy, methyl, and nitro groups—on the pyridine ring offer a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and its critical role as a precursor in drug development, with a particular focus on the synthesis of proton pump inhibitors. Detailed, field-tested protocols, reaction mechanisms, and safety data are presented to equip researchers and drug development professionals with the necessary knowledge for its effective and safe utilization.

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of pharmaceutical synthesis, the efficiency and success of a multi-step reaction sequence often hinge on the quality and reactivity of key intermediates. This compound is one such critical building block.[1][2] Its pyridine core is a common scaffold in medicinal chemistry, and the attached functional groups provide specific points for chemical modification. The electron-withdrawing nitro group, for instance, activates the pyridine ring for certain nucleophilic substitution reactions, while it can also be reduced to an amine, providing a handle for further derivatization.[2] This inherent reactivity makes it a valuable precursor in the synthesis of various therapeutic agents, including anti-inflammatory drugs and agrochemicals.[1]

Physicochemical and Spectroscopic Profile

Accurate identification and quality assessment are paramount in chemical synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 6635-90-1 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [1][3] |

| Molecular Weight | 168.15 g/mol | [1][4] |

| Appearance | Off-white to yellow or orange crystalline solid/powder | [1][5] |

| Melting Point | 70-72 °C (reported); 77-82 °C (reported) | [4][5] |

| Purity | ≥ 97-99.5% (GC) | [1][4] |

| ¹H NMR (DMSO-d₆) | δ 8.94 (s, 1H), 6.97 (s, 1H), 3.99 (s, 3H), 2.58 (s, 3H) | [5] |

| LRMS (m/z) | 168 (M+, 98%) | [5] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. The following protocol details a common and high-yielding procedure starting from 2-chloro-4-methyl-5-nitropyridine.[5]